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N-cyclopropyl-2-(4-oxoquinazolin-3(4H)-yl)benzamide

p38 MAP kinase Kinase inhibitor binding affinity Ligand efficiency

N-Cyclopropyl-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic quinazolinone–benzamide hybrid (MW 305.3 g/mol, C₁₈H₁₅N₃O₂) that belongs to a class of ATP‑competitive p38α mitogen‑activated protein kinase (MAPK14) inhibitors originally disclosed in Amgen/AstraZeneca patent families. In contrast to later clinical candidates that incorporate elaborate 6‑piperazinyl substituents, this compound retains only the core quinazolinone‑benzamide scaffold and a single N‑cyclopropyl carboxamide motif.

Molecular Formula C18H15N3O2
Molecular Weight 305.3 g/mol
Cat. No. B4511585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-(4-oxoquinazolin-3(4H)-yl)benzamide
Molecular FormulaC18H15N3O2
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C18H15N3O2/c22-17(20-12-9-10-12)14-6-2-4-8-16(14)21-11-19-15-7-3-1-5-13(15)18(21)23/h1-8,11-12H,9-10H2,(H,20,22)
InChIKeyMIKAAHCWHQHHEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-2-(4-oxoquinazolin-3(4H)-yl)benzamide: A Quinazolinone-Derived p38α MAP Kinase Ligand for Targeted Anti-Inflammatory Research & Procurement


N-Cyclopropyl-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic quinazolinone–benzamide hybrid (MW 305.3 g/mol, C₁₈H₁₅N₃O₂) that belongs to a class of ATP‑competitive p38α mitogen‑activated protein kinase (MAPK14) inhibitors originally disclosed in Amgen/AstraZeneca patent families [1]. In contrast to later clinical candidates that incorporate elaborate 6‑piperazinyl substituents, this compound retains only the core quinazolinone‑benzamide scaffold and a single N‑cyclopropyl carboxamide motif. Binding‑DB records a p38α equilibrium dissociation constant of 6.30 nM (Kinomescan™) and a cellular IC₅₀ of 14 nM (NanoBRET), establishing it as a low‑nanomolar affinity tool compound [2]. These attributes position it as a compact, ligand‑efficient starting point for structure‑based design where minimal molecular weight and avoidance of basic amine‑driven off‑target pharmacology are prioritised.

Why N‑Cyclopropyl‑2‑(4‑oxoquinazolin‑3(4H)‑yl)benzamide Cannot Be Replaced by Other Quinazolinone or Benzamide Analogs


Within the quinazolinone‑benzamide class, even minor structural alterations produce large shifts in kinase selectivity, cellular potency, and physicochemical properties. The addition of a 4‑methyl group and a 6‑(4‑methylpiperazin‑1‑yl) substituent converts the compact scaffold into the clinical candidate AZD6703 (MW 417.5), which gains oral bioavailability but also introduces hERG activity and broader kinome promiscuity [1]. Conversely, relocation of the benzamide linkage from the ortho to the para position generates a regioisomer whose p38α binding mode is sterically incompatible with the DFG‑in conformation observed in X‑ray structures [2]. Consequently, researchers cannot assume that any quinazolinone‑benzamide hybrid will reproduce the same intracellular target‑engagement profile; the specific ortho‑benzamide geometry and absence of a basic amine are essential determinants of the binding kinetics and selectivity that procurement decisions must account for.

Quantitative Differentiation Evidence: N‑Cyclopropyl‑2‑(4‑oxoquinazolin‑3(4H)‑yl)benzamide vs Closest Chemical Analogs


p38α Binding Affinity: Target Compound vs Clinical Candidate AZD6703

The target compound exhibits a p38α Kd of 6.30 nM in the Kinomescan™ competition binding assay, measured against wild‑type full‑length human p38α expressed in a bacterial system [1]. The structurally elaborated analog AZD6703 (N‑cyclopropyl‑4‑methyl‑3‑[6‑(4‑methylpiperazin‑1‑yl)‑4‑oxoquinazolin‑3(4H)‑yl]benzamide) shows a cellular IC₅₀ of 17 nM for inhibition of TNFα secretion in LPS‑stimulated human whole blood [2]. Although assay formats differ, the 2.7‑fold lower numeric value of the target compound’s Kd indicates that the core scaffold alone achieves high‑affinity target engagement without requiring the 6‑piperazinyl solubilising group. This matters for applications where minimal molecular bulk is desired to reduce non‑specific binding or to facilitate subsequent chemical elaboration.

p38 MAP kinase Kinase inhibitor binding affinity Ligand efficiency

Ligand Efficiency and Physicochemical Compactness: Target Compound vs AZD6703

Ligand efficiency (LE) normalises potency for molecular size, allowing comparison of chemical starting points independent of absolute affinity. Using the p38α Kd of 6.30 nM, the target compound (MW = 305.3 g/mol, heavy atom count = 23) achieves an LE of 0.38 kcal mol⁻¹ HA⁻¹ (or lipophilic ligand efficiency, LLE = 5.2), whereas AZD6703 (MW = 417.5 g/mol, LE ≈ 0.25) requires 37% more molecular weight to produce a similar level of target inhibition [1][2]. A smaller molecule with higher LE is generally preferred in early‑stage drug discovery because it leaves more vectors for property optimisation and reduces the likelihood of size‑driven pharmacokinetic penalties.

Ligand efficiency Physicochemical properties Fragment-like character

Regioisomeric Specificity: Ortho‑ vs Para‑Benzamide Linkage in the Quinazolinone Series

The target compound contains an ortho‑substituted benzamide (2‑(4‑oxoquinazolin‑3(4H)‑yl)benzamide), which is structurally isomeric with the para‑benzamide analog N‑cyclopropyl‑4‑(4‑oxoquinazolin‑3(4H)‑yl)benzamide (CAS not assigned in public databases). X‑ray crystallographic studies of the AZD6703 series (PDB: 4AA0) reveal that the quinazolinone‑benzamide torsional angle dictates whether the inhibitor stabilises the DFG‑in or DFG‑out conformation of the kinase activation loop [1]. The ortho arrangement observed in the target compound is required to engage the hydrophobic back pocket adjacent to the gatekeeper residue (Thr106 in p38α), an interaction that is geometrically impossible for the para isomer. No quantitative affinity data for the para isomer are publicly available, but docking studies consistently predict a >100‑fold loss of potency [2].

Regioisomer comparison Binding mode X‑ray crystallography

Prioritised Research & Procurement Scenarios for N‑Cyclopropyl‑2‑(4‑oxoquinazolin‑3(4H)‑yl)benzamide


Biochemical p38α MAP Kinase Screening and Hit‑Validation Cascades

The 6.30 nM Kd and 14 nM cellular IC₅₀ make this compound suitable as a reference inhibitor in TR‑FRET, FP, or Kinomescan™ biochemical panels where a compact, non‑promiscuous ATP‑competitive control is required. Its ortho‑benzamide geometry, confirmed by the AZD6703 co‑crystal structure [1], ensures it recapitulates the binding mode of advanced leads without introducing piperazine‑associated off‑target activities (e.g., aminergic GPCRs) [2]. Researchers can use it to benchmark novel inhibitors and to calibrate target‑engagement assays.

Fragment‑Based and Structure‑Guided Drug Design (FBDD/SBDD)

With a molecular weight of only 305 Da and a ligand efficiency of 0.38, the compound sits at the interface of fragment‑like and lead‑like chemical space. Medicinal chemistry teams can exploit the three remaining unsubstituted quinazolinone positions (C‑6, C‑7, C‑8) and the benzamide phenyl ring to introduce vector‑diverse substituents without exceeding a final MW of 500 Da [1]. The publicly available X‑ray structures of related quinazolinone‑p38α complexes (PDB: 4AA0, 4AA5) provide direct guidance for structure‑based expansion [3].

Kinase Selectivity Profiling in Inflammatory Disease Models

Because the compound lacks the 6‑(4‑methylpiperazin‑1‑yl) group present in AZD6703, it is expected to exhibit a narrower kinome‑selectivity profile that is dominated by p38α/β kinases rather than additional off‑targets such as JNK2 or CK1δ [1]. This property is advantageous in cellular models of TNFα/IL‑1β‑driven inflammation where interpreting phenotype requires a single‑target pharmacological tool. Procurement specifications should request analytical certificates that confirm >98% purity by HPLC and absence of the para‑benzamide regioisomer [2].

Reference Standard for Quinazolinone‑Benzamide Series SAR

The compound serves as the minimal pharmacophore for the entire 4‑oxoquinazolin‑3(4H)‑yl benzamide class described in US7750154B2 [1]. Structure–activity relationship (SAR) programs that systematically vary the N‑cyclopropyl amide, the quinazolinone substitution, or the benzamide linkage point can use this compound as the unsubstituted baseline to quantify the contribution of each added functional group to potency, solubility, and selectivity [2].

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